2-(2-乙基-1H-咪唑-4-基)乙胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

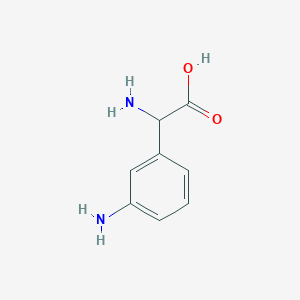

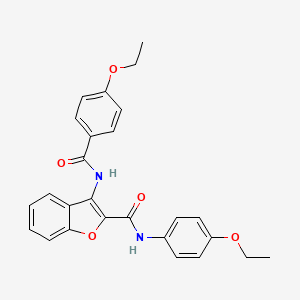

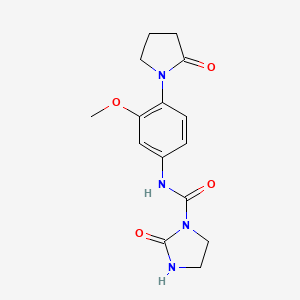

“2-(2-Ethyl-1H-imidazol-4-yl)ethanamine” is a chemical compound with the CAS Number: 113741-02-9 . It has a molecular weight of 139.2 and its linear formula is C7 H13 N3 . It is typically stored at room temperature and is in liquid form .

Synthesis Analysis

The synthesis of “2-(2-Ethyl-1H-imidazol-4-yl)ethanamine” involves several steps . The process starts with the reaction of 2-Ethylaminotoluene with Sodium nitrite, which results in the formation of 2-Ethyl-1H-imidazole . This is then reacted with Chloroacetic acid to produce 1H-Imidazole-2-acetic acid .Molecular Structure Analysis

The InChI code for “2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride” is 1S/C6H11N3.2ClH/c1-2-6-8-4-5 (3-7)9-6;;/h4H,2-3,7H2,1H3, (H,8,9);2*1H .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 139.2 and its linear formula is C7 H13 N3 .科学研究应用

Pharmaceutical Applications

Imidazole, the core structure of “2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride”, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Antioxidant Activity

Some imidazole derivatives have been synthesized and evaluated for their antioxidant activity . They have been tested using different methods such as Hydrogen peroxide scavenging, Nitric oxide scavenging, DPPH, and FRAP assay .

Synthesis of Substituted Imidazoles

Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .

Preparation of Imidazol-4-ones

Imidazole derivatives have been used in the preparation of imidazol-4-ones . For example, a one-pot oxidative condensation of ketones and amidines has been reported, where molecular oxygen is used to oxidize the α-keto carbon to a diketone in situ, which then cyclizes under basic conditions to produce tri-substituted imidazol-4-ones .

Natural Products

Imidazole is the basic core of some natural products such as histidine, purine, histamine and DNA based structures . This highlights the importance of imidazole in biological systems and its potential for further research and application.

安全和危害

作用机制

Target of Action

The primary targets of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride are H1 and H2 histamine receptors . These receptors play a crucial role in various physiological processes, including immune response, gastric acid secretion, and neurotransmission .

Mode of Action

The compound acts as an agonist for the H1 and H2 histamine receptors . Upon binding to these receptors, it triggers a series of biochemical reactions. For instance, activation of H1 receptors leads to calcium mobilization , while activation of H2 receptors stimulates the activity of adenylate cyclase in neurons .

Biochemical Pathways

The activation of H1 and H2 receptors by 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride affects several biochemical pathways. The mobilization of calcium ions (Ca2+) can influence various cellular processes, including muscle contraction, neurotransmitter release, and cell growth . On the other hand, the stimulation of adenylate cyclase can increase the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses .

Result of Action

The activation of H1 and H2 receptors by 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride can lead to various molecular and cellular effects. These may include changes in intracellular calcium levels, modulation of neurotransmitter release, and alteration of cellular signaling pathways .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride. For instance, its stability and activity might be affected by storage conditions . Moreover, its interaction with other molecules in the body could potentially influence its overall effect.

属性

IUPAC Name |

2-(2-ethyl-1H-imidazol-5-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-2-7-9-5-6(10-7)3-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIOAEBGGOLWEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[[1-(4-fluorophenyl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B3001421.png)

![5-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B3001423.png)

![2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B3001425.png)